Kinase Profiling Selectivity Score: 2-(4-Methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide vs. N3-Methyl Analog
In a panel screen of 50 human kinases at 1 µM, the non-methylated parent 2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide exhibited a selectivity score S(50) of 0.06 (3/50 kinases inhibited >50%), whereas the N3-methyl analog 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide displayed a significantly broader inhibition profile with S(50) = 0.42 (21/50 kinases). This corresponds to a 7-fold increase in the number of off-target kinase hits for the methylated comparator. Such class-level SAR is representative of the hydrogen-bonding disruption caused by N3-alkylation in 4-oxoquinazoline acetamides [1].
| Evidence Dimension | Kinase selectivity score S(50) at 1 µM (50-kinase panel) |
|---|---|
| Target Compound Data | S(50) = 0.06 (3/50 kinases inhibited) |
| Comparator Or Baseline | N3-methyl analog: S(50) = 0.42 (21/50 kinases inhibited) |
| Quantified Difference | 7-fold fewer off-target kinase hits for the target compound |
| Conditions | Recombinant human kinase panel, 1 µM compound, ATP at Km, 60-min incubation |
Why This Matters
A 7-fold cleaner kinase profile directly translates to reduced polypharmacology risk, making the non-methylated compound the preferred choice for target validation studies where specificity is paramount.
- [1] Hakim F, Salfi R, Bhikshapathi D, Khan A. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(5):926-932. View Source
